9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxicity and Molecular Docking Studies
The compound 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is part of a class of tetrazoloquinazoline derivatives that have been synthesized and evaluated for potential in vitro cytotoxicity against cancer cell lines. These compounds, including the one , demonstrate significant cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The anti-proliferative assays highlight the potential of these derivatives as anti-cancer agents. Molecular docking studies indicate that these compounds bind to the tubulin heterodimer, suggesting a mechanism of action that involves disrupting microtubule dynamics, which is critical for cancer cell proliferation and survival (Mphahlele, Gildenhuys, & Parbhoo, 2017).
H1-Antihistaminic Activity
Another significant application of derivatives closely related to 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is their H1-antihistaminic activity. These derivatives have been synthesized and tested for in vivo H1-antihistaminic activity, showing protection against histamine-induced bronchospasm in guinea pigs. This suggests that such compounds can serve as a prototype for developing new classes of H1-antihistaminic agents, with potential applications in treating allergic reactions and related conditions without significant sedation, which is a common side effect of many antihistamines (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Antihypertensive Screening
Additionally, derivatives of quinazolines linked with isoxazole, closely related to the compound of interest, have been synthesized and examined for their in vivo antihypertensive activity using albino rats. These studies show that the compounds exhibit good to moderate antihypertensive activity, suggesting their potential use as therapeutic agents for managing hypertension. The mode of action is anticipated to be through α1-adrenergic receptor blocking, similar to clinically used analogs like prazosin, but with a prolonged duration of action and without affecting heart rate (Rahman, Rathore, Siddiqui, Parveen, & Shahar Yar, 2014).
作用機序
Target of Action
It is known that the 4(3h)-quinazolinone core, which is a part of the compound, has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of targets involved in these biological processes.
Mode of Action
Compounds with a 4(3h)-quinazolinone core have been found to have diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities associated with 4(3h)-quinazolinone compounds , it is likely that multiple pathways are affected.
Pharmacokinetics
The synthesis and functionalization methods of similar compounds suggest that they can be designed to have desirable pharmacokinetic properties .
Result of Action
The broad range of biological activities associated with 4(3h)-quinazolinone compounds suggests that they may have diverse effects at the molecular and cellular level .
Action Environment
The synthesis methods of similar compounds suggest that they can be designed to be stable under a variety of conditions .
特性
IUPAC Name |
9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-29-16-7-5-12(6-8-16)14-10-17-19(18(28)11-14)20(13-3-2-4-15(22)9-13)27-21(23-17)24-25-26-27/h2-9,14,20H,10-11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCMOYRIONMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=CC=C5)Cl)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。